molecular formula C12H18BNO2 B1307817 2-(Piperidin-1-ylmethyl)phenylboronic acid CAS No. 878289-33-9

2-(Piperidin-1-ylmethyl)phenylboronic acid

Cat. No.: B1307817
CAS No.: 878289-33-9
M. Wt: 219.09 g/mol
InChI Key: XLKFVMDAESHIHV-UHFFFAOYSA-N
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Description

2-(Piperidin-1-ylmethyl)phenylboronic acid is an organic compound with the molecular formula C12H18BNO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-ylmethyl)phenylboronic acid typically involves the reaction of 2-bromomethylphenylboronic acid with piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-ylmethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Piperidin-1-ylmethyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Acts as a building block for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-ylmethyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds. The piperidine moiety enhances the compound’s solubility and stability, facilitating its use in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-ylmethyl)phenylboronic acid is unique due to its combination of a boronic acid group and a piperidine moiety. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

[2-(piperidin-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c15-13(16)12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7,15-16H,1,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKFVMDAESHIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400727
Record name 2-(Piperidin-1-ylmethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878289-33-9
Record name 2-(Piperidin-1-ylmethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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